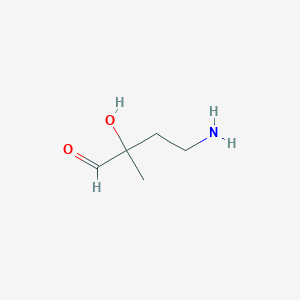
4-Amino-2-hydroxy-2-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-hydroxy-2-methylbutanal is an organic compound that belongs to the class of aldehydes. This compound features a branched structure with an amino group, a hydroxyl group, and a methyl group attached to the butanal backbone. Aldehydes are known for their reactivity due to the presence of the carbonyl group, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxy-2-methylbutanal can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an amino nitrile, which is then hydrolyzed to yield the desired amino aldehyde. Another method involves the reductive amination of 2-hydroxy-2-methylbutanal with an appropriate amine source under reducing conditions.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of catalysts and controlled reaction conditions ensures high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydroxy-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed:
Oxidation: 4-Amino-2-hydroxy-2-methylbutanoic acid.
Reduction: 4-Amino-2-hydroxy-2-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2-hydroxy-2-methylbutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of flavor and fragrance compounds due to its aldehyde functionality.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-2-methylbutanal involves its reactivity as an aldehyde. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attacks. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems. The hydroxyl group adds to the compound’s polarity and reactivity.
Comparison with Similar Compounds
2-Methylbutanal: A structurally similar aldehyde with a methyl group at the second position.
3-Methylbutanal: Another branched aldehyde with a methyl group at the third position.
2-Hydroxy-2-methylbutanal: Similar structure but lacks the amino group.
Uniqueness: 4-Amino-2-hydroxy-2-methylbutanal is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-amino-2-hydroxy-2-methylbutanal |
InChI |
InChI=1S/C5H11NO2/c1-5(8,4-7)2-3-6/h4,8H,2-3,6H2,1H3 |
InChI Key |
CAMSCBFNNHUHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


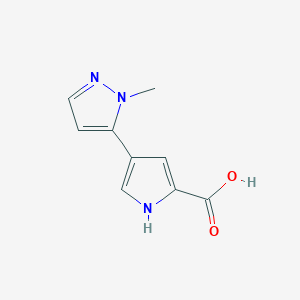


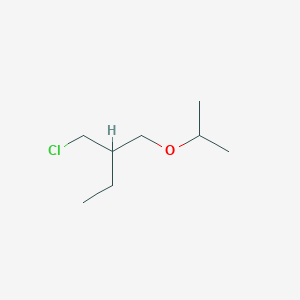
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13212893.png)
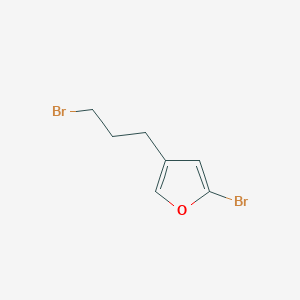
![3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13212912.png)
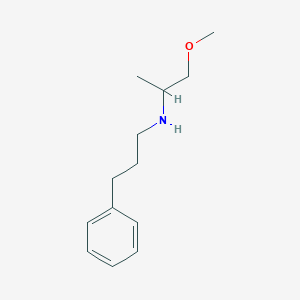
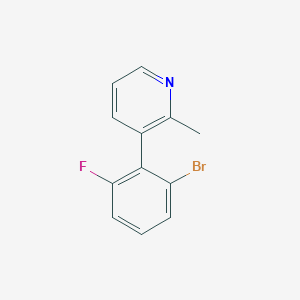
![4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13212925.png)

![6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13212936.png)
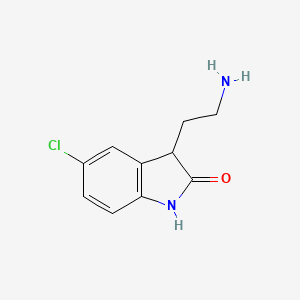
![Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13212939.png)
